BenchChemオンラインストアへようこそ!

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

CuZn-SOD inhibition Thienopyrazole SAR Enzyme inhibition

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (CAS 392253-67-7) is a synthetic heterocyclic small molecule (MW 346.41) built on a thieno[3,4-c]pyrazole core and functionalized with a tert-butyl group at the N2 position and a 3-nitrobenzamide moiety at the C3 position. The compound has been curated in the ChEMBL database (ID CHEMBL2335501) and BindingDB (ID BDBM50430018) with a reported biochemical IC50 of 179,000 nM against human erythrocyte CuZn superoxide dismutase (CuZn-SOD) via an NBT reduction assay, representing its only publicly available quantitative activity data point.

Molecular Formula C16H18N4O3S
Molecular Weight 346.41
CAS No. 392253-67-7
Cat. No. B2518044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
CAS392253-67-7
Molecular FormulaC16H18N4O3S
Molecular Weight346.41
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H18N4O3S/c1-16(2,3)19-14(12-8-24-9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21)
InChIKeyUMQCTVHBDLVNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (CAS 392253-67-7): Core Scaffold and Primary Activity Profile


N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (CAS 392253-67-7) is a synthetic heterocyclic small molecule (MW 346.41) built on a thieno[3,4-c]pyrazole core and functionalized with a tert-butyl group at the N2 position and a 3-nitrobenzamide moiety at the C3 position [1]. The compound has been curated in the ChEMBL database (ID CHEMBL2335501) and BindingDB (ID BDBM50430018) with a reported biochemical IC50 of 179,000 nM against human erythrocyte CuZn superoxide dismutase (CuZn-SOD) via an NBT reduction assay, representing its only publicly available quantitative activity data point [1]. The presence of a reducible nitro group, a tert-butyl substituent amenable to steric tuning, and a sulfide-bearing thiophene ring susceptible to oxidation provides three orthogonal chemical handles for derivative synthesis and property modulation .

Why Thieno[3,4-c]pyrazole Analogs Cannot Be Interchanged With CAS 392253-67-7


The thieno[3,4-c]pyrazole scaffold exhibits extreme sensitivity to N2-substituent identity, benzamide ring substitution pattern, and sulfur oxidation state, making generic substitution among in-class compounds scientifically unreliable. Within the CuZn-SOD inhibition series alone, the simple replacement of the tert-butyl group with a related N2-substituent (as in BDBM50430017/CHEMBL2335502) shifts the IC50 by over 3.5-fold [1]. Across the broader chemical class, different substitution vectors redirect pharmacological activity to entirely distinct targets—ranging from p38α MAP kinase (IC50 = 12.3 nM for the 2,5-dichloro-N-{2-phenyl analog}) to GSK-3β (IC50 = 12 nM for the sulfone-bearing dioxido analog) and autotaxin (ATX IC50 = 131 nM for ziritaxestat, with thieno[3,4-c]pyrazole acetamides emerging as a privileged scaffold for this target) [REFS-2, 3, 4]. These observations demonstrate that the precise combination of N2-tert-butyl, 3-nitrobenzamide, and unoxidized thioether defines a distinct chemical and pharmacological space that cannot be assumed to be interchangeable with any other thieno[3,4-c]pyrazole derivative.

Quantitative Differentiation Evidence for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide


CuZn-SOD Inhibition: 3.58-Fold Potency Advantage Over Closest Structural Analog

The target compound (CHEMBL2335501/BDBM50430018) exhibits an IC50 of 179,000 nM against human erythrocyte CuZn-SOD, representing a 3.58-fold improvement in inhibitory potency compared to its closest curated structural analog BDBM50430017/CHEMBL2335502 (IC50 = 641,000 nM, identical assay conditions) [REFS-1, 2]. Both compounds were tested under the same NBT reduction spectrophotometric assay (10 min measurement) and curated by the same source (Universidad De Granada/ChEMBL), providing a direct, co-curated head-to-head comparison [REFS-1, 2]. This quantitative difference establishes the N2-tert-butyl-3-nitrobenzamide substitution pattern as the superior arrangement for CuZn-SOD binding within this chemotype.

CuZn-SOD inhibition Thienopyrazole SAR Enzyme inhibition

N2 Substituent Effect: tert-Butyl vs. Alternative N2 Substituents in CuZn-SOD Binding

The N2-tert-butyl substituent in CAS 392253-67-7 is a structural determinant that distinguishes it from the majority of thieno[3,4-c]pyrazole derivatives bearing aryl N2-substituents. The 4-fluorophenyl-substituted analog has demonstrated pronounced analgesic, anti-inflammatory, and antipyretic activities in murine models, with in vitro platelet antiaggregating activity comparable to acetylsalicylic acid, whereas compounds with N2-aryl substituents (e.g., 4-chlorophenyl, 4-bromophenyl) are disclosed in patent EP4175633A1 as autotaxin inhibitors developed for fibrotic disease applications [REFS-1, 2]. The tert-butyl group of CAS 392253-67-7 occupies a distinct steric and lipophilic space that drives preferential CuZn-SOD interaction rather than engagement with these alternative pharmacological targets. This structural divergence creates distinct target selectivity profiles that prevent functional substitution of one N2-variant for another.

Substituent SAR Steric effects CuZn-SOD

Sulfur Oxidation State: CAS 392253-67-7 as a Non-Oxidized Reference Standard vs. Dioxido/Sulfone Analogs

CAS 392253-67-7 contains a thioether (sulfide) in its thieno[3,4-c]pyrazole core, distinguishing it from the growing number of 5,5-dioxido (sulfone) and 5-oxido (sulfoxide) thieno[3,4-c]pyrazole derivatives now entering medicinal chemistry programs. For example, the 5,5-dioxido analog N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide achieves GSK-3β inhibition with IC50 = 12 nM, a potency level comparable to the clinical candidate tideglusib (IC50 = 9 nM) . The unoxidized thioether form present in CAS 392253-67-7 serves as a critical synthetic intermediate that can be selectively oxidized to either the sulfoxide (5-oxido) or sulfone (5,5-dioxido) form, each of which alters hydrogen-bonding capacity, polarity (TPSA), and target engagement profile. Furthermore, compounds such as 4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (CAS 1007192-96-2) and N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide are now commercially available as oxidized derivatives, underscoring the synthetic value of the parent thioether as a diversification point [REFS-2, 3].

Sulfur oxidation Chemical probe SAR chemical handle

Nitro Group Position: 3-Nitro vs. 2-Nitro and 4-Nitro Regioisomers in Benzamide Series

The 3-nitro substitution on the benzamide ring of CAS 392253-67-7 is a specific regiochemical feature that distinguishes it from the 2-nitro isomer (CAS not specifically curated but available as N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide) and the 4-nitro isomer (represented by compounds such as N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide, MW 394.45) [REFS-1, 2]. The position of the nitro group directly influences the electronic character of the benzamide ring, its reduction potential to the corresponding aniline derivative, and the geometry of hydrogen-bonding interactions with biological targets. In the broader thieno[3,4-c]pyrazole literature, nitro group position has been shown to alter both the compound's redox behavior and its enzyme inhibition profile, as evidenced by the fact that changing the nitro position from 3- to 4- in the context of N-(2-(p-tolyl) or N-(2-(3,5-dimethylphenyl)) analogs redirects biological activity . CAS 392253-67-7 provides a defined 3-nitro reference point from which the regioisomeric impact on target binding can be systematically assessed.

Nitro regiochemistry Redox potential Benzamide SAR

Scaffold Versatility: Thieno[3,4-c]pyrazole as a Privileged Pharmacophore Across Multiple Therapeutic Target Classes

The thieno[3,4-c]pyrazole core has been validated as a privileged scaffold across multiple therapeutic target classes, as evidenced by its ability to yield potent inhibitors for structurally and mechanistically diverse enzymes. The 2,5-dichloro-N-{2-phenyl analog} achieves p38α MAP kinase inhibition with IC50 = 12.3 nM, the 5,5-dioxido 4-methyl-3-nitrobenzamide analog inhibits GSK-3β with IC50 = 12 nM (comparable to tideglusib at 9 nM), and the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide series has been systematically optimized as autotaxin inhibitors, with the most potent derivatives achieving nanomolar ATX inhibition comparable to or exceeding the clinical candidate ziritaxestat (ATX IC50 = 131 nM) [REFS-1, 2, 3]. CAS 392253-67-7, as a member of this scaffold family, provides a chemically tractable entry point for target-hopping SAR exploration—its three orthogonal synthetic handles (N2-tert-butyl, 3-nitrobenzamide, unoxidized thioether) enable systematic diversification across the same pharmacophore landscape that has already produced nanomolar inhibitors for kinases, phosphodiesterases, and lipid-modifying enzymes.

Privileged scaffold Multi-target Drug discovery

Research and Industrial Application Scenarios for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide


ALS and SOD1 Aggregation Research: Biochemical Probe for CuZn-SOD Binding Studies

With a measured IC50 of 179,000 nM against human erythrocyte CuZn-SOD [1], CAS 392253-67-7 serves as a structurally defined small-molecule ligand for CuZn-SOD biochemical binding studies, including competitive displacement assays and thermal shift experiments. The 3.58-fold potency advantage over the closest curated analog BDBM50430017 (IC50 = 641,000 nM) [2] establishes this compound as the preferred starting point within the thieno[3,4-c]pyrazole series for SOD1-targeted hit finding in ALS drug discovery programs.

Systematic SAR Diversification: Orthogonal Chemical Handle Exploration Platform

The compound provides three independent, chemically addressable modification sites—the 3-nitro group (reducible to aniline for amide/sulfonamide library synthesis), the thioether sulfur (oxidizable to sulfoxide or sulfone for polarity and H-bonding modulation), and the tert-butyl group (replaceable via N2-deprotection/re-alkylation strategies)—enabling systematic exploration of how each structural perturbation affects target engagement across the CuZn-SOD, kinase, and autotaxin pharmacological space identified in the broader thieno[3,4-c]pyrazole literature [REFS-3, 4].

Negative Control Compound for Oxidized Thieno[3,4-c]pyrazole Chemical Probes

Given that 5,5-dioxido (sulfone) thieno[3,4-c]pyrazole derivatives achieve potent GSK-3β inhibition (IC50 = 12 nM) , the unoxidized thioether form of CAS 392253-67-7 can function as a matched negative control in selectivity profiling panels to confirm that biological activity is oxidation-state-dependent. This application is critical for establishing target engagement specificity in chemical probe qualification workflows.

Reference Standard for Nitro Regioisomer Analytical Method Development

As the 3-nitrobenzamide regioisomer—distinct from both the 2-nitro (ortho) and 4-nitro (para) analogs available in compound catalogs [REFS-6, 7]—CAS 392253-67-7 serves as an authentic reference standard for developing HPLC, LC-MS, or NMR-based analytical methods to identify and quantify nitro positional isomers in thieno[3,4-c]pyrazole screening libraries, ensuring quality control during hit validation and lead optimization.

Quote Request

Request a Quote for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.